molecular formula C11H15NO2S B5261710 2-ethylsulfanyl-N-(2-hydroxyethyl)benzamide

2-ethylsulfanyl-N-(2-hydroxyethyl)benzamide

Cat. No.: B5261710
M. Wt: 225.31 g/mol
InChI Key: PTDJLURNCBYTHW-UHFFFAOYSA-N
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Description

2-ethylsulfanyl-N-(2-hydroxyethyl)benzamide is an organic compound with a benzamide core structure This compound is characterized by the presence of an ethylsulfanyl group attached to the benzene ring and a hydroxyethyl group attached to the amide nitrogen

Preparation Methods

The synthesis of 2-ethylsulfanyl-N-(2-hydroxyethyl)benzamide typically involves the condensation of 2-ethylsulfanylbenzoic acid with 2-aminoethanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts or specific solvents, to increase yield and purity.

Chemical Reactions Analysis

2-ethylsulfanyl-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration).

Scientific Research Applications

2-ethylsulfanyl-N-(2-hydroxyethyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethylsulfanyl-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group may interact with thiol-containing enzymes, while the hydroxyethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-ethylsulfanyl-N-(2-hydroxyethyl)benzamide include:

    N-(2-Hydroxyethyl)benzamide: Lacks the ethylsulfanyl group, which may result in different chemical and biological properties.

    2-ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide: Contains a trifluoroethyl group instead of a hydroxyethyl group, which can significantly alter its reactivity and applications.

    3-ethylsulfanyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]benzamide: Contains a fluorophenyl group, which may enhance its biological activity.

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-hydroxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-15-10-6-4-3-5-9(10)11(14)12-7-8-13/h3-6,13H,2,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDJLURNCBYTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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